O,P'-DDT

Übersicht

Beschreibung

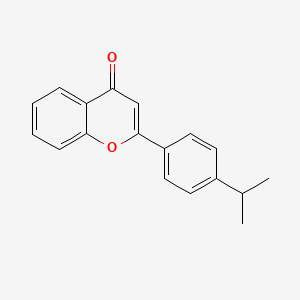

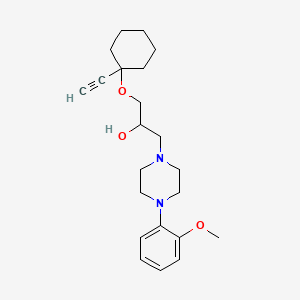

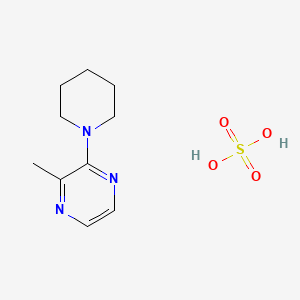

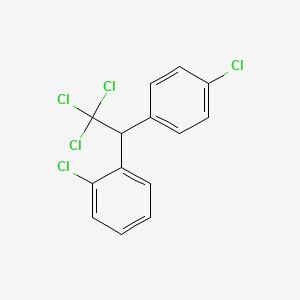

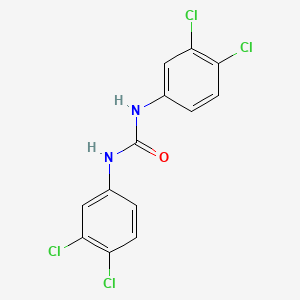

o,p’-DDT: (1,1,1-Trichlor-2-(p-chlorphenyl)-2-(o-chlorphenyl)ethan) ist ein bekanntes Organochlor-Insektizid. Es ist eines der Isomere von Dichlordiphenyltrichlorethan (DDT), das im Zweiten Weltkrieg weit verbreitet zur Bekämpfung von Malaria und anderen durch Insekten übertragenen Krankheiten eingesetzt wurde . Trotz seiner Wirksamkeit ist o,p’-DDT berüchtigt für seine Persistenz in der Umwelt und seine Bioakkumulation in lebenden Organismen .

Wissenschaftliche Forschungsanwendungen

o,p’-DDT wurde ausgiebig auf seine Umwelt- und biologischen Auswirkungen untersucht. Einige seiner Anwendungen umfassen:

Biologie: Untersucht auf seine hormonstörenden Wirkungen auf Wildtiere und Menschen.

Medizin: Untersucht auf seine potenzielle Rolle bei der Störung der Hormonsynthese und Genexpression.

Wirkmechanismus

o,p’-DDT übt seine Wirkungen hauptsächlich durch seine Wirkung als endokriner Disruptor aus. Es bindet an Östrogenrezeptoren, imitiert die Wirkung natürlicher Hormone und stört die normalen Hormonfunktionen . Zusätzlich wurde gezeigt, dass o,p’-DDT die Aktivierung der Proteinkinase A (PKA) hemmt, was sich auf die Genexpression und die Hormonsynthese auswirkt .

Wirkmechanismus

Target of Action

O,P’-DDT, a variant of the infamous pesticide DDT, is known to interact with several biological targets. It has been found to bind to the estrogen receptor (ER) in mammals, birds, and fish . This interaction with ERs suggests that O,P’-DDT can potentially interfere with normal hormone responses .

Mode of Action

The mode of action of O,P’-DDT is complex and multifaceted. It has been found to inhibit gene expression and prostaglandin synthesis in rat ovarian cells . Interestingly, these inhibitory effects were exerted independently of classical estrogen receptors (ERs) or G protein-coupled receptor 30 (GPR30). Instead, O,P’-DDT altered gene expression or hormone action via inhibiting the activation of protein kinase A (PKA), rather than protein kinase C (PKC) .

Biochemical Pathways

O,P’-DDT affects several biochemical pathways. It has been found to suppress the expression of ovarian genes and production of prostaglandin E2 (PGE2) . The compound also interferes with the PKA catalytic subunit , which plays a crucial role in various cellular processes.

Pharmacokinetics

The pharmacokinetics of O,P’-DDT are influenced by its lipophilic nature and chemical stability . It tends to bioaccumulate in the fat stores of animals and humans . The compound’s poor water solubility and large volume of distribution contribute to its variable oral absorption and bioavailability .

Result of Action

The action of O,P’-DDT results in a range of molecular and cellular effects. Exposure to low concentrations of O,P’-DDT alters gene expression and hormone synthesis . This implies that the current exposure levels of O,P’-DDT observed in the population likely pose a health risk to female reproduction .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of O,P’-DDT. The compound’s persistence in the environment and its tendency for bioaccumulation cause a ubiquitous contamination of nearly all environmental compartments . Changes and shifts in O,P’-DDT ratios have been observed, indicating a general isomer-specific differentiation during DDT metabolism .

Biochemische Analyse

Biochemical Properties

O,P’-Ddt interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found that anaerobic biodegradation leads to different ratios of O,P’-Ddt . The O,P’-Ddt isomer exhibits stronger estrogenic effects compared to the P,P’-Ddt .

Cellular Effects

The effects of O,P’-Ddt on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, O,P’-Ddt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O,P’-Ddt change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of O,P’-Ddt vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

O,P’-Ddt is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

O,P’-Ddt is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of O,P’-Ddt and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von o,p’-DDT beinhaltet die Reaktion von Chloral (Trichloracetaldehyd) mit Chlorbenzol in Gegenwart von Schwefelsäure. Die Reaktion verläuft über die Bildung eines Chloralhydrat-Zwischenprodukts, das dann mit Chlorbenzol zu o,p’-DDT reagiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von o,p’-DDT folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktion wird typischerweise in großen Reaktoren mit kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Ausbeute und Reinheit zu optimieren .

Chemische Reaktionsanalyse

Reaktionstypen: o,p’-DDT unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Die Reduktion von o,p’-DDT kann zur Bildung von o,p’-DDD (1,1-Dichlor-2,2-bis(p-chlorphenyl)ethan) führen.

Substitution: o,p’-DDT kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Zink (Zn) und Salzsäure (HCl) werden häufig verwendet.

Substitution: Nukleophile wie Hydroxidionen (OH⁻) und Amine (NH₂) werden häufig eingesetzt.

Hauptprodukte:

Oxidation: o,p’-DDE

Reduktion: o,p’-DDD

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions: o,p’-DDT undergoes several types of chemical reactions, including:

Reduction: Reduction of o,p’-DDT can lead to the formation of o,p’-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).

Substitution: o,p’-DDT can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed.

Major Products:

Oxidation: o,p’-DDE

Reduction: o,p’-DDD

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

p,p’-DDT: Ein weiteres Isomer von DDT, das häufiger untersucht und verwendet wird.

o,p’-DDE: Ein Abbauprodukt von o,p’-DDT mit ähnlicher Persistenz in der Umwelt.

o,p’-DDD: Ein Reduktionsprodukt von o,p’-DDT mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit: o,p’-DDT ist aufgrund seiner spezifischen Bindungsaffinität zu Östrogenrezeptoren und seiner unterschiedlichen Abbauwege im Vergleich zu anderen DDT-Isomeren einzigartig . Seine Persistenz in der Umwelt und seine Bioakkumulation machen ihn auch zu einer Verbindung, die in Umweltstudien von großer Bedeutung ist .

Eigenschaften

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGPAFCQJIYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022345 | |

| Record name | o,p'-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-02-6 | |

| Record name | o,p′-DDT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,p'-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,P'-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,P'-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,p'-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,P'-DDT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)